3,3-diphenyl-N-2-pyridinylpropanamide
Description
3,3-Diphenyl-N-2-pyridinylpropanamide is a propanamide derivative featuring two phenyl groups at the third carbon of the propanamide backbone and a 2-pyridinyl group attached to the nitrogen. This structure combines aromatic bulk (diphenyl) with the hydrogen-bonding capability of the pyridine ring, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3,3-diphenyl-N-pyridin-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(22-19-13-7-8-14-21-19)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRYHAUZWTWJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes critical differences between 3,3-diphenyl-N-2-pyridinylpropanamide and its analogs:
Key Observations:
- Diphenyl vs. Dimethyl Substituents : The diphenyl groups in the target compound increase molecular weight and lipophilicity compared to dimethyl analogs (e.g., ). This enhances aromatic stacking interactions but may reduce aqueous solubility.
- Functional Group Impacts :
Physicochemical Properties
Q & A
Basic: What are the optimal synthetic routes for 3,3-diphenyl-N-2-pyridinylpropanamide, and how can reaction conditions be standardized?
Answer:
The synthesis typically involves multi-step organic reactions, such as condensation between substituted pyridinyl amines and propanamide derivatives. For example, analogous compounds (e.g., 2,2-dimethyl-N-(2-pyridinyl)propanamide) are synthesized via nucleophilic acyl substitution using pivaloyl chloride and 2-aminopyridine under inert conditions . Key parameters include:
- Reagents : Use of anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis.
- Temperature : Reactions often proceed at 0–25°C to minimize side products.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., ethanol/water) to achieve >95% purity.
Standardization requires monitoring by TLC and NMR spectroscopy to confirm intermediate formation .
Advanced: How can computational methods optimize the synthesis and predict reactivity of 3,3-diphenyl-N-2-pyridinylpropanamide?
Answer:
Computer-aided drug design (CADD) tools like density functional theory (DFT) can model reaction pathways and transition states. For instance:
- Reactivity prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Solvent effects : Use COSMO-RS simulations to optimize solvent selection for yield improvement.
- Catalyst screening : Molecular docking studies can assess the compatibility of catalysts (e.g., Pd/C) with the substrate.
Experimental validation via small-scale trials is critical to reconcile computational predictions with empirical data .
Basic: What analytical techniques are essential for characterizing 3,3-diphenyl-N-2-pyridinylpropanamide?
Answer:
Routine characterization includes:
- NMR spectroscopy : H and C NMR to confirm regiochemistry and purity (e.g., pyridinyl proton shifts at δ 7.1–8.5 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHNO).
- Melting point : Consistency with literature values (e.g., 71–75°C for analogous compounds) ensures crystallinity .
Advanced: How can structural ambiguities in 3,3-diphenyl-N-2-pyridinylpropanamide derivatives be resolved?
Answer:
Advanced techniques include:
- X-ray crystallography : Resolve stereochemical uncertainties (e.g., amide bond conformation) via single-crystal analysis .
- 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of substituents.
- Dynamic light scattering (DLS) : Detect polymorphic forms affecting solubility and bioavailability.
Contradictions in data (e.g., unexpected NOE correlations) may require re-evaluating synthetic pathways or impurity profiles .
Basic: What in vitro assays are suitable for initial biological screening of this compound?
Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC determination.
- Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency.
- Receptor binding : Radioligand displacement studies (e.g., dopamine D3 receptors) using H-labeled antagonists .
Dose-response curves (1 nM–100 µM) and triplicate replicates ensure statistical validity .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictory pharmacological data?
Answer:
- Analog synthesis : Modify substituents (e.g., diphenyl to di-fluorophenyl) and compare activity.
- Molecular dynamics : Simulate ligand-receptor interactions (e.g., dopamine D3 receptor binding pockets) to explain potency variations.
- Meta-analysis : Aggregate data from multiple assays (e.g., in vitro vs. in vivo) to identify confounding factors (e.g., metabolic instability).
Contradictions may arise from assay-specific conditions (e.g., buffer pH, cell type), necessitating harmonized protocols .
Basic: What strategies improve solubility and stability during formulation?
Answer:
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
- Salt formation : Convert the free base to hydrochloride salts via HCl gas treatment.
- Lyophilization : Prepare stable amorphous forms for long-term storage.
Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways .
Advanced: How can adsorption studies on surfaces inform analytical method development?
Answer:
- Surface plasmon resonance (SPR) : Quantify compound adsorption on glass or polymer surfaces.
- Microspectroscopic imaging : Use AFM-IR to map adsorption heterogeneity.
- Thermogravimetric analysis (TGA) : Measure desorption kinetics under controlled humidity.
Such data guide HPLC column selection and sample preparation to minimize surface losses .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Waste disposal : Neutralize amide residues with 10% acetic acid before disposal.
While specific toxicity data are limited, analogs (e.g., 3-chloro-propanamides) suggest moderate acute toxicity (LD > 500 mg/kg) .
Advanced: How can reactor design improve scalability of the synthesis?
Answer:
- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., acylation).
- Membrane separation : Integrate ceramic membranes to isolate intermediates without column chromatography.
- Process analytical technology (PAT) : Implement inline FTIR for real-time monitoring.
Pilot-scale trials (1–10 kg batches) validate reproducibility and identify bottlenecks (e.g., catalyst fouling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
